(2Z)-2-(hydroxyimino)-2-phenyl-N-(pyridin-3-ylmethyl)ethanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(N-HYDROXYIMINO)-2-PHENYL-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a hydroxyimino group, a phenyl ring, and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(N-HYDROXYIMINO)-2-PHENYL-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a hydroxyimino derivative with a phenyl-substituted acetamide in the presence of a base. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
For industrial-scale production, the synthesis process is often optimized for cost-effectiveness and scalability. This may involve the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality. The choice of solvents and reagents is also critical to minimize environmental impact and ensure safety.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(N-HYDROXYIMINO)-2-PHENYL-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The phenyl and pyridinylmethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxime derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(2Z)-2-(N-HYDROXYIMINO)-2-PHENYL-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (2Z)-2-(N-HYDROXYIMINO)-2-PHENYL-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(N-HYDROXYIMINO)-2-PHENYL-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE
- (2Z)-2-(N-HYDROXYIMINO)-2-PHENYL-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE
Uniqueness
(2Z)-2-(N-HYDROXYIMINO)-2-PHENYL-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE is unique due to its specific substitution pattern, which influences its chemical reactivity and biological interactions
Properties
Molecular Formula |
C14H13N3O2 |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
(2Z)-2-hydroxyimino-2-phenyl-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C14H13N3O2/c18-14(16-10-11-5-4-8-15-9-11)13(17-19)12-6-2-1-3-7-12/h1-9,19H,10H2,(H,16,18)/b17-13- |
InChI Key |
JSPMCWULEIWYLR-LGMDPLHJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/C(=O)NCC2=CN=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C(=O)NCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.